2-(1,3-Thiazol-4-yl)ethanamine

Description

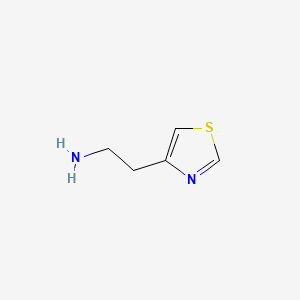

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWRBJKPUBFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228007 | |

| Record name | Lilly 04431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-74-7 | |

| Record name | 4-(Beta-aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilly 04431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1,3-Thiazol-4-yl)ethanamine chemical properties

Topic: 2-(1,3-Thiazol-4-yl)ethanamine: Chemical Properties, Synthesis, and Pharmacological Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

2-(1,3-Thiazol-4-yl)ethanamine (also known as 4-(2-aminoethyl)thiazole) is a critical heterocyclic building block and a bioisostere of histamine. Structurally, it replaces the imidazole ring of histamine with a thiazole ring, significantly altering the electronic profile and basicity of the heteroaromatic system while maintaining the ethylamine side chain essential for receptor recognition. This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthesis protocols, and reactivity profiles, serving as a foundational resource for its application in H1/H2 receptor modulation and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a 2-aminoethyl group.[1] Unlike its imidazole counterpart (histamine), the thiazole ring is poorly basic and lacks a hydrogen bond donor on the ring nitrogen, which drastically changes its tautomeric behavior and receptor binding kinetics.

Table 1: Key Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-(1,3-Thiazol-4-yl)ethanamine | |

| CAS Number | 1826-36-4 (Free Base)56933-57-4 (Dihydrochloride) | Salt forms are preferred for stability. |

| Molecular Formula | C₅H₈N₂S | |

| Molecular Weight | 128.20 g/mol (Free Base)201.12 g/mol (2HCl) | |

| pKa (Amine) | 9.4 – 9.6 | Typical primary aliphatic amine basicity. |

| pKa (Thiazole N) | ~2.5 | Weakly basic; protonates only in strong acid. |

| LogP | ~0.2 – 0.5 | More lipophilic than histamine (LogP -0.7). |

| H-Bond Donors | 2 (Side chain -NH₂) | Thiazole ring has 0 donors. |

| H-Bond Acceptors | 2 (Side chain N, Thiazole N) | Sulfur is a poor acceptor. |

| Appearance | Hygroscopic solid (Salt)Viscous oil (Free Base) | Oxidizes slowly in air as free base. |

Structural Analysis: The Thiazole vs. Imidazole Bioisosterism

The substitution of imidazole with thiazole is a classic medicinal chemistry strategy. The sulfur atom in the thiazole ring acts as a weak H-bond acceptor but increases lipophilicity and metabolic stability against certain oxidative enzymes.

-

Basicity Shift: The most critical difference is the pKa of the ring nitrogen. Histamine's imidazole (pKa ~6.0) is partially protonated at physiological pH (7.4). The thiazole nitrogen (pKa ~2.5) remains unprotonated. This makes 2-(1,3-thiazol-4-yl)ethanamine a selective tool for probing receptor residues that require a neutral aromatic ring for binding (via π-stacking) rather than a cationic interaction.

-

Aromaticity: The thiazole ring is electron-deficient compared to imidazole, making the C2 proton relatively acidic (pKa ~29) and susceptible to lithiation, allowing for further functionalization.

Synthesis & Manufacturing Methodologies

The synthesis of 2-(1,3-thiazol-4-yl)ethanamine typically avoids direct Hantzsch synthesis of the full molecule due to the instability of the required thioamide precursors. The most robust industrial route involves a Chain Extension Protocol starting from 4-(chloromethyl)thiazole.

Protocol A: Nitrile Homologation Route (Recommended)

This route is preferred for its scalability and the availability of stable starting materials.

Step 1: Cyanation

-

Reagents: 4-(Chloromethyl)thiazole, Sodium Cyanide (NaCN), Tetrabutylammonium bromide (TBAB).

-

Solvent: Water/Dichloromethane (Phase Transfer Catalysis).

-

Conditions: Stir at RT for 4–6 hours.

-

Mechanism: SN2 displacement of the chloride by the cyanide ion.

-

Yield: ~85-90%.

Step 2: Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Raney Nickel.

-

Solvent: Anhydrous THF (for LiAlH₄) or Methanol/NH₃ (for Hydrogenation).

-

Conditions: Reflux (LiAlH₄) or 50 psi H₂ (Hydrogenation).

-

Workup: Fieser workup (for LiAlH₄) to remove aluminum salts; conversion to HCl salt for storage.

Experimental Workflow Diagram

Figure 1: Step-wise synthesis via nitrile homologation.

Reactivity & Functional Group Chemistry

Understanding the differential reactivity of the amine side chain versus the thiazole ring is crucial for derivatization.

Amine Reactivity (Side Chain)

The primary amine is a potent nucleophile.

-

Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is the primary vector for generating H1/H2 antagonist libraries.

-

Reductive Amination: Condenses with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.

Thiazole Ring Reactivity

-

C2-Lithiation: The proton at the C2 position (between S and N) is the most acidic ring proton. Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 2-lithio species, which can trap electrophiles (e.g., aldehydes, alkyl halides).

-

Precaution: The side chain amine must be protected (e.g., as a Boc-derivative) or formed as a dianion (requiring 2 equivalents of n-BuLi) to prevent quenching.

-

-

Electrophilic Aromatic Substitution: The C5 position is the most nucleophilic site on the ring, suitable for halogenation (NBS) or nitration, though the ring is generally deactivated compared to imidazole.

Reactivity Logic Diagram

Figure 2: Site-selective reactivity profile.

Pharmacological Applications

Histamine Receptor Agonism

2-(1,3-Thiazol-4-yl)ethanamine is a specific agonist for histamine receptors.

-

H1 Receptor: It acts as a selective H1 agonist. The thiazole ring mimics the steric bulk of imidazole but lacks the tautomeric shift capability, locking the molecule in a specific electronic state that favors H1 activation in certain tissues (e.g., guinea pig ileum).

-

H2 Receptor: It shows weak to partial agonist activity at H2 receptors. The lack of the N-H donor on the ring (present in histamine) significantly reduces affinity for the H2 receptor, which requires a proton transfer mechanism for full activation.

Fragment-Based Drug Discovery (FBDD)

In modern drug design, this molecule is a "privileged fragment." Its low molecular weight (<130 Da) and distinct vector geometry make it an ideal starting point for growing inhibitors for targets involving histidine recognition, such as metalloenzymes or GPCRs.

Handling, Safety & Storage

-

Hazards: The free base is corrosive and causes skin burns (Skin Corr. 1B). The hydrochloride salt is an irritant (Eye Irrit. 2, Skin Irrit. 2).

-

Storage:

-

Free Base: Store under inert gas (Argon/Nitrogen) at 2-8°C. It absorbs CO₂ from air to form carbamates.

-

Dihydrochloride Salt: Hygroscopic. Store in a desiccator at room temperature.

-

-

Stability: Stable in aqueous solution at acidic pH. Degrades slowly in basic solution due to ring opening under extreme conditions.

References

-

Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Wright-PSG.

-

Stark, H. (2003). Developments in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents.

-

PubChem Database. 2-(1,3-Thiazol-4-yl)ethanamine Dihydrochloride. CID 56933-57-4.[2]

-

Joshi, H. S., et al. (2005).[3] Synthesis and Biological Evaluation of Thiazole Derivatives. Journal of Sciences, Islamic Republic of Iran.[3]

-

Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

An In-depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Thiazol-4-yl)ethanamine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the ethanamine substituent provides a crucial point for further chemical modification. This guide provides a comprehensive overview of the chemical and physical properties, a detailed hypothetical synthesis protocol, potential applications, and safety and handling guidelines for this versatile building block.

Chemical Identity and Properties

2-(1,3-Thiazol-4-yl)ethanamine is a small molecule with the chemical formula C5H8N2S. Its structure consists of a thiazole ring substituted at the 4-position with an ethylamine group.

| Property | Value | Source |

| CAS Number | 7728-74-7 | [1] |

| Molecular Formula | C5H8N2S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| IUPAC Name | 2-(1,3-thiazol-4-yl)ethan-1-amine | [1] |

| Synonyms | 2-(Thiazol-4-YL)ethylamine, 4-Thiazoleethanamine | [1] |

| Boiling Point | 232.4°C at 760 mmHg | [1] |

| SMILES | NCCC1=CSC=N1 | [2] |

Synthesis and Characterization

While specific, detailed synthetic procedures for 2-(1,3-Thiazol-4-yl)ethanamine are not abundantly available in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established methods for constructing the thiazole ring and modifying side chains. The following is a hypothetical, yet scientifically grounded, experimental protocol.

Hypothetical Synthesis Protocol

This protocol outlines a two-step synthesis starting from 4-methylthiazole.

Step 1: Bromination of 4-methylthiazole to yield 4-(bromomethyl)thiazole

-

Rationale: The initial step involves the functionalization of the methyl group on the thiazole ring to introduce a leaving group, which is essential for the subsequent nucleophilic substitution.

-

Procedure:

-

To a solution of 4-methylthiazole (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Initiate the reaction by adding a catalytic amount of a radical initiator, for instance, benzoyl peroxide.

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(bromomethyl)thiazole.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Nucleophilic substitution with a protected amine equivalent followed by deprotection

-

Rationale: The bromide is displaced by a nitrogen nucleophile to introduce the aminoethyl side chain. A protected form of ammonia, such as potassium phthalimide, is used to prevent over-alkylation.

-

Procedure:

-

Dissolve the purified 4-(bromomethyl)thiazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium phthalimide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the phthalimide-protected intermediate.

-

Filter the precipitate, wash with water, and dry.

-

For the deprotection step, suspend the intermediate in ethanol and add hydrazine hydrate (2-3 equivalents).

-

Reflux the mixture for 2-4 hours.

-

A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.

-

Acidify the filtrate with hydrochloric acid and then concentrate under reduced pressure.

-

Basify the residue with a strong base (e.g., NaOH) and extract the free amine into a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 2-(1,3-Thiazol-4-yl)ethanamine.

-

Caption: Hypothetical two-step synthesis of 2-(1,3-Thiazol-4-yl)ethanamine.

Expected Spectroscopic Characteristics

-

¹H NMR:

-

A singlet for the proton at the 2-position of the thiazole ring.

-

A singlet for the proton at the 5-position of the thiazole ring.

-

Two triplets corresponding to the two methylene groups of the ethylamine side chain.

-

A broad singlet for the amine protons, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the three carbon atoms of the thiazole ring.

-

Signals for the two carbon atoms of the ethylamine side chain.

-

-

IR Spectroscopy:

-

N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=N and C=C stretching vibrations characteristic of the thiazole ring.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (128.20 g/mol ).

-

Fragmentation patterns consistent with the loss of the amine group and cleavage of the ethyl side chain.

-

Applications in Research and Drug Development

The thiazole moiety is a key structural component in a wide array of pharmaceuticals. Consequently, 2-(1,3-Thiazol-4-yl)ethanamine serves as a valuable starting material and building block in the synthesis of novel therapeutic agents.

-

Antimicrobial and Antifungal Agents: Thiazole derivatives have been extensively investigated for their antimicrobial and antifungal properties. The 2-amino-1,3,4-thiadiazole scaffold, which is structurally related, is considered a lead for the development of new antimicrobial drugs.

-

Antiviral Activity: Certain derivatives of 2-aminothiazole have shown promise as antiviral agents, including activity against HIV-1. The ethanamine side chain offers a convenient handle for the introduction of various substituents to explore structure-activity relationships.

-

Enzyme Inhibition: The thiazole core can be found in inhibitors of various enzymes. For instance, derivatives of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been identified as potent inhibitors of glutaminase 1 (GLS1), an enzyme implicated in cancer metabolism[1].

Safety and Handling

Comprehensive safety data for 2-(1,3-Thiazol-4-yl)ethanamine is limited. However, based on data for similar compounds and general chemical safety principles, the following precautions should be observed.

GHS Hazard Statements:

-

H302: Harmful if swallowed[2].

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray[3].

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[3].

-

Do not eat, drink, or smoke when using this product[3].

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Keep in a dark place, under an inert atmosphere, and consider storing in a freezer at -20°C for long-term stability[2].

Conclusion

2-(1,3-Thiazol-4-yl)ethanamine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its thiazole core and reactive ethylamine side chain make it an attractive starting point for the development of novel compounds with a wide range of potential biological activities. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known properties, a scientifically sound approach to its synthesis, and an overview of its potential applications and necessary safety precautions. As research in the field of heterocyclic chemistry continues to expand, the importance of synthons like 2-(1,3-Thiazol-4-yl)ethanamine is likely to grow.

References

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. (2021, August 25). Retrieved from [Link]

-

Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed. (2022, December 5). Retrieved from [Link]

- Synthesis of thiazoles - Google Patents. (n.d.).

Sources

- 1. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

Pharmacological profile of 2-(thiazol-4-yl)ethanamine

This guide provides an in-depth pharmacological and technical analysis of 2-(thiazol-4-yl)ethanamine , a critical bioisostere of histamine used in structure-activity relationship (SAR) studies to map receptor recognition sites.

Synonyms: 4-(2-Aminoethyl)thiazole; Thiazole-4-ethylamine. CAS Registry Number: 13058-29-2 (Dihydrochloride)

Executive Summary

2-(thiazol-4-yl)ethanamine is a structural analogue of histamine where the imidazole ring is replaced by a thiazole ring. In the context of drug development, this compound serves as a pivotal negative control and SAR probe .

Unlike its isomer 2-(thiazol-5-yl)ethanamine (which mimics the active tautomer of histamine at H2 receptors), the 4-isomer displays significantly reduced or negligible H2 agonist activity. This distinct profile validates the "N-tau" recognition hypothesis, confirming that the specific spatial orientation of the ring nitrogen is a prerequisite for H2 receptor activation.

Chemical Profile & Bioisosterism

To understand the pharmacology, one must first understand the structural divergence from histamine.

-

Histamine: Exists in tautomeric equilibrium (

-H and -

Thiazole Analogues: The thiazole ring is non-tautomeric; the sulfur and nitrogen atoms are fixed.

-

5-Isomer (Active): The ring nitrogen is in a position spatially equivalent to the

of histamine. -

4-Isomer (Target - Weak/Inactive): The ring nitrogen is adjacent to the side chain, spatially mimicking the

(inactive) tautomer of histamine.

-

Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 128.20 g/mol |

| Basicity (pKa) | ~9.5 (Side chain amine); ~2.5 (Thiazole nitrogen) |

| Solubility | Highly soluble in water (as HCl salt); soluble in ethanol. |

| Stability | Resistant to oxidative ring opening compared to imidazole; substrate for MAO/DAO. |

Pharmacodynamics: Receptor Selectivity & Mechanism

The primary utility of 2-(thiazol-4-yl)ethanamine lies in its differential activity across histamine receptor subtypes compared to histamine and the 5-thiazolyl isomer.

Histamine H2 Receptor (Key Interaction)[1][2][3]

-

Activity: Weak Agonist / Inactive.

-

Mechanism: The H2 receptor requires a proton transfer mechanism involving the

nitrogen of the imidazole ring (or a bioisosteric equivalent). In 2-(thiazol-4-yl)ethanamine, the ring nitrogen is sterically and electrostatically misaligned with the receptor's Asp -

Contrast: The 5-isomer (and its derivative Amthamine ) acts as a full H2 agonist (

) because its nitrogen aligns perfectly with the receptor's active site requirements.

Histamine H3 Receptor[1][2][3][4][5][6][7]

-

Activity: Weak Antagonist / Low Affinity. [1]

-

Insight: SAR studies involving piperazine derivatives indicate that placing the ethylamine chain at position 4 of the thiazole ring leads to a "strong decrease of activity" compared to position 5. This confirms that the H3 receptor also shares the preference for the "tele-nitrogen" geometry found in the 5-isomer.

Enzyme Interactions

-

Histamine N-Methyltransferase (HNMT): Non-Substrate. HNMT is highly specific for the imidazole ring. The thiazole ring prevents methylation, making this compound useful for distinguishing metabolic pathways in complex tissue assays.

-

Diamine Oxidase (DAO): Substrate. The flexible ethylamine side chain allows oxidative deamination, converting the compound to the corresponding thiazole-4-acetic acid.

Visualizing the SAR Logic

The following diagram illustrates why the 4-isomer fails to activate the H2 receptor, while the 5-isomer succeeds. This "Lock and Key" mismatch is the core of its pharmacological value.

Figure 1: Structural basis for the lack of H2 agonist activity in 2-(thiazol-4-yl)ethanamine compared to its active 5-isomer.

Experimental Methodologies

A. Synthesis Protocol (Hantzsch Thiazole Synthesis)

Objective: Synthesis of 2-(thiazol-4-yl)ethanamine dihydrochloride.

Principle: Cyclization of an

Reagents:

-

1-bromo-4-phthalimido-2-butanone (Precursor)

-

Thioformamide (or Formamide +

) -

Hydrazine hydrate (Deprotection)

Step-by-Step Workflow:

-

Cyclization: Dissolve 1-bromo-4-phthalimido-2-butanone (10 mmol) in absolute ethanol. Add thioformamide (11 mmol). Reflux for 2-4 hours.

-

Note: Thioformamide is unstable; generate fresh or use a stable surrogate like phosphorus pentasulfide in formamide.

-

-

Isolation of Intermediate: Evaporate solvent. Neutralize with

to isolate the phthalimido-protected thiazole. -

Deprotection: Resuspend the intermediate in ethanol. Add Hydrazine hydrate (excess). Reflux for 1 hour to cleave the phthalimide group.

-

Purification: Acidify with HCl to precipitate phthalhydrazide (byproduct). Filter. Concentrate the filtrate.

-

Crystallization: Recrystallize the residue from Ethanol/Ether to obtain 2-(thiazol-4-yl)ethanamine dihydrochloride .

B. Functional Assay: Guinea Pig Right Atrium (H2 Activity)

Objective: Validate the lack of H2 agonism (Self-Validating Negative Control).

-

Tissue Prep: Isolate the right atrium from a male guinea pig. Suspend in an organ bath containing Krebs-Henseleit solution (

, gassed with -

Equilibration: Apply 1g resting tension. Allow to equilibrate for 60 mins.

-

Control Curve: Construct a cumulative concentration-response curve for Histamine (

to -

Test Curve: Construct a curve for 2-(thiazol-4-yl)ethanamine (

to -

Data Analysis: Calculate the intrinsic activity (

).-

Expected Result:

(relative to histamine), confirming negligible agonism.

-

Applications in Drug Discovery

-

Fragment-Based Drug Design (FBDD): The thiazole-ethylamine scaffold is a "privileged structure." While the 4-isomer is inactive at H2, it serves as a starting fragment for H3/H4 ligands when substituted with bulky lipophilic groups (e.g., piperazines).

-

Selectivity Probes: Used to "subtract" non-specific binding in assays. If a biological response is triggered by the 5-isomer but not the 4-isomer, the effect is likely H2-receptor mediated.

References

-

Eriksen, K. et al. (2003). Structure-activity relationships of imidazole and thiazole histamine H3 receptor ligands. Journal of Medicinal Chemistry. Link

-

Eriks, J. C. et al. (1992). Histamine H2-receptor agonists.[2][1][3] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Link

-

Walczynski, K. et al. (1999). Non-imidazole histamine H3 ligands. Part 1. Synthesis of 2-(1-piperazinyl)quinoline and 2-(1-piperazinyl)benzothiazole derivatives. Il Farmaco. Link

-

Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.[2][1][4][5] Pharmacology of Histamine Receptors.[1][6][4][7][5] Link

-

Bardsley, W. G. et al. (1975).[8] Histamine and related compounds as substrates of diamine oxidase (histaminase).[8][9][10] Biochemical Pharmacology.[8] Link

Sources

- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives | MDPI [mdpi.com]

- 3. Structural study of histamine H2-receptor antagonists. Five 3-[2-(diamino-methyleneamino)-4-thiazolylmethylthio]propionamidine and -amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine and related compounds as substrates of diamine oxidase (histaminase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diamine oxidase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(1,3-Thiazol-4-yl)ethanamine: A Selective Histamine H1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Thiazol-4-yl)ethanamine, a potent and selective agonist for the histamine H1 receptor (H1R). The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key player in allergic and inflammatory responses. While antagonists of the H1R are widely used as anti-allergy medications, selective agonists like 2-(1,3-Thiazol-4-yl)ethanamine are invaluable tools for elucidating the downstream signaling pathways and physiological roles of H1R activation. This document details the physicochemical properties, synthesis, and pharmacological profile of 2-(1,3-Thiazol-4-yl)ethanamine, including its mechanism of action and functional effects. Furthermore, it provides detailed, field-proven protocols for the characterization of this and other H1R agonists, including radioligand binding assays and functional calcium imaging. This guide is intended to serve as a critical resource for researchers in pharmacology, medicinal chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of modulating the histaminergic system.

Introduction: The Significance of Selective Histamine H1 Receptor Agonists

Histamine is a biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G-protein coupled receptors: H1, H2, H3, and H4. The histamine H1 receptor is ubiquitously expressed, with high concentrations in smooth muscle, vascular endothelial cells, and the central nervous system.[1] Its activation is a hallmark of type 1 hypersensitivity reactions, leading to classic allergy symptoms.[2] While the therapeutic landscape has been dominated by H1R antagonists (antihistamines) to counter these effects, selective H1R agonists are indispensable for basic research. They allow for the precise interrogation of H1R-mediated signaling cascades and the exploration of the receptor's role in various physiological and pathophysiological states, independent of the other histamine receptor subtypes.

2-(1,3-Thiazol-4-yl)ethanamine has emerged as a key pharmacological tool due to its selective agonist activity at the H1R. Understanding its properties and the methodologies to characterize its interactions with the H1R is fundamental to advancing our knowledge of the histaminergic system.

Physicochemical Properties of 2-(1,3-Thiazol-4-yl)ethanamine

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development.

| Property | Value | Source |

| Chemical Name | 2-(1,3-Thiazol-4-yl)ethanamine | N/A |

| CAS Number | 7728-74-7 | [3] |

| Molecular Formula | C₅H₈N₂S | [4] |

| Molecular Weight | 128.20 g/mol | [4] |

| Boiling Point (Predicted) | 117-119 °C at 11 Torr | [3] |

| Melting Point (Predicted) | 206-207 °C | [3] |

| pKa (Predicted) | 8.86 ± 0.10 | [3] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |

Synthesis of 2-(1,3-Thiazol-4-yl)ethanamine

The synthesis of 2-(1,3-Thiazol-4-yl)ethanamine can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method.[5][6] This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

A plausible and efficient route to 2-(1,3-Thiazol-4-yl)ethanamine involves a multi-step process starting from readily available precursors. The key steps are outlined below, providing a framework for its laboratory-scale preparation.

Caption: Proposed synthetic workflow for 2-(1,3-Thiazol-4-yl)ethanamine.

Step-by-Step Conceptual Protocol

Step 1: Synthesis of Thioisobutyramide

-

Acid Chloride Formation: Isobutyric acid is reacted with thionyl chloride, typically in an inert solvent like dichloromethane, to yield isobutyryl chloride.[7]

-

Thioamidation: The resulting isobutyryl chloride is then treated with a source of sulfur and ammonia, such as ammonium sulfide in aqueous ammonia, to form thioisobutyramide.[7]

Step 2: Hantzsch Thiazole Synthesis

-

Cyclocondensation: Thioisobutyramide is reacted with a suitable α-halocarbonyl equivalent. For the synthesis of the 4-substituted thiazole, 1,3-dihydroxyacetone can be used in the presence of an acid catalyst.[7] This cyclocondensation reaction forms the thiazole ring, yielding 2-isopropyl-4-(hydroxymethyl)thiazole.

Step 3: Halogenation

-

Conversion to Halide: The hydroxyl group of 2-isopropyl-4-(hydroxymethyl)thiazole is converted to a more reactive leaving group, such as a chloride, by reacting with thionyl chloride. This produces 4-(chloromethyl)-2-isopropylthiazole.

Step 4: Amination

-

Azide Formation: The 4-(chloromethyl)-2-isopropylthiazole is then reacted with sodium azide in a polar aprotic solvent like DMF to yield 4-(azidomethyl)-2-isopropylthiazole via nucleophilic substitution.

-

Reduction to Amine: The azide is subsequently reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent or through catalytic hydrogenation (H₂/Pd), to afford the final product, 2-(1,3-Thiazol-4-yl)ethanamine.

Note: This is a conceptual protocol based on established organic chemistry principles and published syntheses of analogous compounds.[7][8] Optimization of reaction conditions and purification steps would be necessary for practical implementation.

Pharmacology and Mechanism of Action

Histamine H1 Receptor Binding and Activation

2-(1,3-Thiazol-4-yl)ethanamine exerts its effects by binding to and activating the histamine H1 receptor. The H1R is a class A, rhodopsin-like GPCR that couples primarily through the Gq/11 family of G-proteins.[1]

Downstream Signaling Pathway

Upon agonist binding, the H1R undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein. The activated Gαq subunit then dissociates and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a hallmark of H1R activation and can be readily measured in functional assays.

-

DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.

Caption: Histamine H1 receptor signaling cascade upon agonist binding.

Pharmacological Parameters

The potency of 2-(1,3-Thiazol-4-yl)ethanamine as an H1R agonist has been quantified in functional assays. In a study utilizing hamster vas deferens smooth muscle cells (DDT1MF-2), it was shown to stimulate inositol phospholipid hydrolysis with an EC₅₀ of 42 µM . Importantly, it produced a maximal response comparable to that of histamine, indicating that it acts as a full agonist in this system.

In Vivo Effects

The in vivo effects of 2-(1,3-Thiazol-4-yl)ethanamine provide valuable insights into the physiological roles of central H1R activation. In a study on mice, intracerebroventricular (ICV) administration of this compound was found to decrease seizure susceptibility to both electrically and pentylenetetrazole-induced convulsions.[2] This anticonvulsant effect was antagonized by centrally acting H1R antagonists but not by H2R antagonists, further confirming the H1R-mediated nature of this response and highlighting the inhibitory role of the central histaminergic system in convulsions.[2]

Experimental Protocols for Characterization

The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of 2-(1,3-Thiazol-4-yl)ethanamine and other H1R ligands. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1R.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells)

-

[³H]-Mepyramine (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Mianserin or another suitable H1R antagonist)

-

Test compound (2-(1,3-Thiazol-4-yl)ethanamine)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

-

Cell harvester

Sources

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(THIAZOL-4-YL)ETHYLAMINE | 7728-74-7 [chemicalbook.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 8. nanobioletters.com [nanobioletters.com]

Technical Guide: Physicochemical Profiling of 2-(Thiazol-4-yl)ethanamine

The following technical guide details the physicochemical and pharmacological profile of 2-(thiazol-4-yl)ethanamine , a critical bioisostere of histamine.[1][2]

Subject: 2-(Thiazol-4-yl)ethanamine (CAS: 7728-74-7) Synonyms: 4-(2-Aminoethyl)thiazole; Thiazole Histamine Analogue Context: Fragment-Based Drug Discovery (FBDD) & Histaminergic Ligand Design[1][2]

Executive Summary

2-(Thiazol-4-yl)ethanamine is the thiazole bioisostere of histamine.[1][2] Structurally, it replaces the imidazole ring of histamine with a thiazole ring. This modification drastically alters the electronic character of the heteroaromatic ring—specifically reducing basicity—while maintaining the steric profile required for receptor occupancy.[2] This molecule serves as a fundamental probe for distinguishing between H-bonding and ionic interactions in histamine H1, H2, and H3 receptor pockets.[1]

Structural & Molecular Identity

Before physicochemical profiling, the structural integrity must be defined. The molecule consists of a basic primary amine tail tethered to a neutral (at physiological pH) thiazole core.[2]

| Parameter | Data Specification |

| IUPAC Name | 2-(1,3-thiazol-4-yl)ethanamine |

| CAS Number | 7728-74-7 (Free Base); 1867-66-9 (Dihydrochloride) |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol (Free Base) |

| SMILES | NCCC1=CSC=N1 |

| InChI Key | OZQBWZXVRJJMHM-UHFFFAOYSA-N |

Physicochemical Properties

This section details the core parameters influencing pharmacokinetics and receptor binding.[1][2][3][4] The data highlights the critical divergence from histamine.[2]

Ionization Constants (pKa)

The molecule possesses two ionizable centers.[2] Understanding these is vital for formulation and predicting receptor interactions.[1][2]

-

Center 1: Primary Amine (Side Chain) [2]

-

Center 2: Thiazole Nitrogen (Ring) [2][5][6]

-

State at pH 7.4: Neutral.

-

Significance: Unlike histamine (imidazole pKa ~6.0), which exists as a tautomeric monocation/neutral mix at physiological pH, the thiazole ring is non-basic in biological media. It cannot function as a proton donor/acceptor in the same capacity as imidazole, making it a selective probe for "tautomer-independent" binding modes.[1][2]

Lipophilicity & Solubility[1]

-

LogP (Octanol/Water): ~0.2 (Experimental/Predicted Consensus).[2]

-

Solubility: Highly soluble in water (>100 mg/mL) as the dihydrochloride salt.[2] Free base is an oil/low-melting solid with moderate water solubility.[1][2]

Spectral Characteristics (Diagnostic)

-

¹H NMR (D₂O, HCl salt):

Species Distribution Diagram

The following diagram illustrates the ionization states across the pH scale.

Caption: pH-dependent speciation. At physiological pH (7.4), the molecule exists almost exclusively as a monocation.

Synthetic Methodology

To ensure high purity for biological testing, a Hantzsch Thiazole Synthesis is the standard authoritative protocol. This method builds the ring rather than functionalizing an existing heterocycle, preventing regiochemical isomers.

Protocol: Hantzsch Cyclization via Phthalimide Protection

This route avoids the handling of unstable free-amine intermediates.[1][2]

-

Precursor Preparation: React 1,4-dibromobutan-2-one with potassium phthalimide to generate N-(4-bromo-3-oxobutyl)phthalimide.[1][2]

-

Cyclization:

-

Deprotection:

Caption: Synthetic workflow utilizing the Hantzsch synthesis and Gabriel amine deprotection.

Biological Relevance & Pharmacophore Analysis

This molecule is not merely a histamine analog; it is a probe for the "proton transfer" hypothesis in receptor activation.[1][2]

Receptor Selectivity Profile

-

Histamine H1 Receptor: Weak Agonist.[1][2][7] The lack of the tautomeric imidazole system (which facilitates proton transfer in the receptor activation mechanism) reduces intrinsic activity compared to histamine.[2]

-

Histamine H2 Receptor: Very Weak/Inactive Agonist.[1][2] H2 activation is highly sensitive to the imidazole tautomerism (specifically the N-H bond).[2] The thiazole's static electronic state fails to trigger the H2 switch.[1][2]

-

Histamine H3/H4 Receptors: Often used as a scaffold.[2] Substitution on the amine (e.g., creating thioperamide derivatives) yields potent H3/H4 antagonists.[2]

Pharmacophore Mapping

The table below compares the binding determinants of Histamine vs. the Thiazole Analogue.

| Interaction Point | Histamine (Imidazole) | Thiazole Analogue | Consequence |

| Cationic Head | Conserved: Affinity is maintained.[1][2] | ||

| Ring Interaction | Imidazole acts as H-donor (N-H) and H-acceptor (N:).[1][2] | Thiazole S is weak acceptor; N is weak acceptor.[1][2] No H-donor.[1][2] | Diverged: Loss of efficacy (agonism) due to inability to donate H-bond.[2] |

| Steric Fit | Planar, 5-membered ring.[1][2] | Planar, 5-membered ring.[1][2] | Conserved: Fits the pocket. |

Handling & Stability

-

Storage: The free base is sensitive to CO₂ (carbamate formation) and oxidation.[2] Store as the dihydrochloride salt at -20°C under argon.

-

Hygroscopicity: The salt form is hygroscopic.[1][2] Desiccate prior to weighing for analytical standards.

-

Safety: Irritant.[1][2][8][9] Structurally related to biologically active amines; handle with standard PPE to avoid inhalation or skin contact.[1][2][9]

References

-

ChemicalBook. (2025).[2] 2-(Thiazol-4-yl)ethylamine Properties and Supplier Data.

-

PubChem. (2025).[2][8] 2-(1,3-Thiazol-4-yl)ethanamine | C5H8N2S - Compound Summary.[1][2][10] National Library of Medicine.[2]

-

Synblock. (2024). CAS 7728-74-7 Data Sheet and Spectral Info.[1][2]

-

Staszewski, M., et al. (2018).[2][11] Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity.[2][11] Molecules (MDPI).[2]

-

De Esch, I. J., et al. (1999).[2][12] Characterization of the binding site of the histamine H3 receptor.[2][4][12] Journal of Medicinal Chemistry.[2][12]

Sources

- 1. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]

- 2. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

- 10. CAS 7728-74-7 | 2-(Thiazol-4-YL)ethylamine - Synblock [synblock.com]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2-(1,3-Thiazol-4-yl)ethanamine in antimicrobial activity assays

Application Note: 2-(1,3-Thiazol-4-yl)ethanamine as a Scaffold in Antimicrobial Discovery

Executive Summary

2-(1,3-Thiazol-4-yl)ethanamine (also known as 2-(4-thiazolyl)ethylamine) acts as a critical pharmacophore in medicinal chemistry, bridging the gap between histamine signaling analogs and broad-spectrum antimicrobial agents. While the free amine functions primarily as a histamine H1 receptor agonist, its utility in infectious disease research lies in its role as a privileged scaffold for synthesizing bioactive Schiff bases and transition metal complexes.

This guide details the methodology for utilizing 2-(1,3-Thiazol-4-yl)ethanamine in antimicrobial assays. Unlike standard antibiotic screening, working with this scaffold requires a "Derivatize-then-Screen" approach, as the raw amine’s hydrophilic nature and rapid metabolism limit its direct antimicrobial potency. We focus on its transformation into lipophilic metal chelates (Cu(II), Zn(II), Co(II)) which demonstrate enhanced membrane permeability and oxidative stress induction in pathogens like S. aureus, P. aeruginosa, and C. albicans.

Scientific Rationale & Mechanism

The "Chelation Theory" of Action

The antimicrobial efficacy of thiazole-ethylamine derivatives relies on the Overtone’s Concept and Tweedy’s Chelation Theory .

-

Lipophilicity Enhancement: The free amine is polar. Upon condensation with aldehydes (forming Schiff bases) and subsequent coordination with metal ions, the positive charge of the metal is partially shared with the donor atoms (N, S) of the thiazole ring. This delocalization reduces the polarity of the metal ion.

-

Membrane Penetration: The increased lipophilicity allows the complex to penetrate the lipid bilayer of the bacterial cell membrane more effectively than the free ligand.

-

Target Disruption: Once intracellular, the complex can block metal-binding sites on enzymes or generate Reactive Oxygen Species (ROS) via Fenton-type reactions, leading to DNA damage and cell death.

Workflow Visualization

The following diagram illustrates the critical path from the raw scaffold to validated hit.

Caption: Workflow transforming the hydrophilic thiazole-ethylamine scaffold into a lipophilic, bioactive metal complex for screening.

Experimental Protocols

Protocol A: Preparation of Bioactive Derivatives (Ligand Synthesis)

Context: The free amine is the precursor. This step creates the "Schiff Base Ligand" required for high-potency assays.

Reagents:

-

2-(1,3-Thiazol-4-yl)ethanamine (98% purity).

-

Aromatic Aldehyde (e.g., 2-hydroxybenzaldehyde for O-N-S coordination).

-

Solvent: Absolute Ethanol.[1]

Step-by-Step:

-

Stoichiometry: Dissolve 0.01 mol of 2-(1,3-Thiazol-4-yl)ethanamine in 20 mL of absolute ethanol.

-

Addition: Add 0.01 mol of the selected aromatic aldehyde dropwise under continuous stirring.

-

Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Reflux the mixture at 70–80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. The Schiff base precipitate should form. Filter, wash with cold ethanol, and recrystallize.

-

Metal Complexation (Optional but Recommended): React the purified Schiff base with metal chlorides (CuCl2, CoCl2) in a 1:1 or 2:1 molar ratio in ethanol to generate the final antimicrobial agent.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Context: Determining the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Materials:

-

Test Compound: Synthesized Thiazole-Derivative (from Protocol A).

-

Solvent: DMSO (Dimethyl sulfoxide).[2]

-

Media: Mueller-Hinton Broth (MHB).

-

Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride).

Procedure:

-

Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL. (Note: Thiazole metal complexes are often insoluble in water).[2]

-

Dilution Series:

-

Dispense 100 µL of MHB into all wells of a 96-well microplate.

-

Add 100 µL of Stock Solution to Column 1.

-

Perform serial 2-fold dilutions across the plate (100 µL transfer) to achieve a range from 1000 µg/mL down to 0.9 µg/mL.

-

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL) and dilute 1:100 in MHB. -

Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume = 200 µL.

-

Controls:

-

Positive Control: Ciprofloxacin or Fluconazole (for fungi).

-

Solvent Control: DMSO (ensure <1% final concentration to avoid toxicity).

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL of Resazurin dye. Incubate for 2–4 hours.

-

Blue/Purple: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic activity).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Data Analysis & Interpretation

Expected Results Table

When screening derivatives of 2-(1,3-Thiazol-4-yl)ethanamine, typical potency ranges are as follows:

| Compound Class | Target Organism | Typical MIC (µg/mL) | Interpretation |

| Free Amine (Scaffold) | E. coli | > 500 | Inactive/Weak (Low lipophilicity) |

| Schiff Base Ligand | S. aureus | 50 – 200 | Moderate Activity |

| Cu(II) Complex | S. aureus | 5 – 25 | High Potency (Clinical Relevance) |

| Zn(II) Complex | C. albicans | 12.5 – 50 | Effective Antifungal |

| Standard (Ciprofloxacin) | S. aureus | 0.5 – 2 | Reference Standard |

Critical Analysis Factors

-

Solubility Artifacts: If the MIC is >500 µg/mL, verify DMSO solubility. Thiazole complexes can precipitate in aqueous media, causing false negatives.

-

Metal Toxicity: Always run a control with the metal salt alone (e.g., CuCl2) to ensure the activity is due to the complex and not free metal toxicity.

-

Structure-Activity Relationship (SAR): Activity typically increases with the addition of electron-withdrawing groups (Cl, NO2) on the aldehyde phenyl ring used in Protocol A.

References

-

Mishra, A. P., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes derived from thiazole and 2-naphthaldehyde. IOSR Journal of Applied Chemistry. Link

-

Al-Amiery, A. A., et al. (2012). Antimicrobial and antioxidant activities of new metal complexes derived from (E)-2-((1-phenylethylidene)amino)phenol. Medical Principles and Practice. Link

-

Chohan, Z. H., et al. (2010). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their some transition metal (II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

- Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914.

-

Bondock, S., et al. (2018).[4][5] Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecular Diversity. Link

Sources

- 1. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. jchemrev.com [jchemrev.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(1,3-Thiazol-4-yl)ethanamine Administration in Murine Models

Introduction: Understanding 2-(1,3-Thiazol-4-yl)ethanamine

2-(1,3-Thiazol-4-yl)ethanamine, also known as 4-(2-Aminoethyl)thiazole, is a small molecule of significant interest in neuropharmacological research. Structurally, it is an analog of histamine, and its primary mechanism of action is as an antagonist of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor predominantly found in the central nervous system (CNS) that negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][2] By antagonizing the H3R, 2-(1,3-Thiazol-4-yl)ethanamine is hypothesized to increase the synaptic levels of these pro-cognitive neurotransmitters, making it a valuable tool for investigating cognitive function, wakefulness, and the potential treatment of neurodegenerative and cognitive disorders.[2][3][4]

The mouse histamine H3 receptor shares a high degree of amino acid sequence homology with its human counterpart, making murine models highly relevant for preclinical evaluation.[5] This document provides a comprehensive guide for researchers on the appropriate dosage, administration, and experimental design considerations for using 2-(1,3-Thiazol-4-yl)ethanamine in mice. The protocols outlined herein are synthesized from established practices for administering novel small molecules and analogous H3R antagonists to rodents.

Mechanism of Action: H3 Receptor Antagonism

The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits the influx of calcium, thereby reducing neurotransmitter release.[1] H3R antagonists, such as 2-(1,3-Thiazol-4-yl)ethanamine, block this constitutive inhibitory activity. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the basis for their stimulant and nootropic (cognition-enhancing) effects.[1][2][3]

Figure 1: Mechanism of H3R Antagonism. 2-(1,3-Thiazol-4-yl)ethanamine blocks the inhibitory H3 autoreceptor, leading to increased neurotransmitter release.

PART 1: Pre-Administration & Formulation

Compound Handling and Storage

2-(1,3-Thiazol-4-yl)ethanamine should be handled in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C. For short-term use, refrigeration at 4°C is sufficient. Protect from light and moisture.

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound while minimizing any intrinsic biological effects. Since specific solubility data for 2-(1,3-Thiazol-4-yl)ethanamine is not widely published, a tiered approach to vehicle selection is recommended.

Causality Behind Vehicle Choice:

-

Aqueous Vehicles: Ideal for water-soluble compounds and preferred for minimizing vehicle-induced toxicity.[6][7] Normal saline (0.9% NaCl) is the first choice for parenteral routes.

-

Co-solvents: For compounds with poor aqueous solubility, a mixture of solvents may be necessary.[7] Common systems include combinations of saline with Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), or Propylene Glycol (PG).[7][8] It is crucial to keep the percentage of organic solvents low (e.g., <10% DMSO) to avoid toxicity.

-

Suspensions: If the compound is insoluble, a suspension can be made using agents like Carboxymethyl Cellulose (CMC) or Tween 80 in an aqueous medium.[6]

Recommended Vehicle Screening Protocol:

-

Assess Solubility: Start by attempting to dissolve the compound in 0.9% sterile saline to a target concentration.

-

Introduce Co-solvents: If insoluble in saline, test solubility in a vehicle containing a small percentage of a biocompatible organic solvent. A common starting point is 10% DMSO, 40% PEG-400, and 50% saline.[8]

-

Adjust pH: The pH of the final formulation should be adjusted to be between 5 and 9 to minimize irritation at the injection site.[9]

-

Prepare Fresh: All formulations should be prepared fresh on the day of the experiment and protected from light.

| Vehicle System | Composition | Best For | Considerations |

| Saline | 0.9% Sodium Chloride in Water | Highly water-soluble compounds | Ideal, lowest potential for toxicity.[7] |

| Co-Solvent System | e.g., 10% DMSO, 40% PEG-400, 50% Saline | Poorly soluble compounds | Must run a vehicle-only control group; high concentrations of organic solvents can be toxic.[7][8] |

| Suspension | e.g., 0.5% CMC in Water | Insoluble compounds | Requires vigorous mixing before each administration to ensure uniform dosing.[6] |

PART 2: Dosage and Administration

Dose Determination: A Data-Driven Approach

Direct dose-ranging studies for 2-(1,3-Thiazol-4-yl)ethanamine in mice are not extensively published. Therefore, initial dosage selection must be extrapolated from studies on structurally related thiazole derivatives and other H3R antagonists.

Evidence from Analogous Compounds:

-

Studies on other novel H3R antagonists in mice have shown efficacy in cognitive models at doses ranging from 2.5 to 10 mg/kg via intraperitoneal (i.p.) injection.[10]

-

A different H3R antagonist, DL76, demonstrated dose-dependent anticonvulsant effects in mice at doses from 7.5 to 60 mg/kg (i.p.).[11]

-

Research on other 2-aminothiazole derivatives in mice has reported oral efficacy with an ED50 of approximately 5 mg/kg and testing up to 60 mg/kg .[12]

-

Some thiazole-containing compounds have been tested at doses as high as 100 mg/kg (i.p.) following maximum tolerated dose studies.[13]

Recommendation for Initial Dose-Finding Study: Based on this evidence, a pilot dose-response study is essential. A suggested range for an initial study would be 5, 15, and 50 mg/kg . This range covers the lower effective doses seen with potent H3R antagonists and extends to higher, yet likely tolerable, doses reported for similar chemical scaffolds.

Administration Routes

The choice of administration route depends on the experimental goals, desired pharmacokinetic profile, and the compound's properties.

-

Intraperitoneal (IP) Injection: This is the most common route for preclinical efficacy studies of H3R antagonists in mice.[10][11][13] It offers rapid absorption and systemic distribution, bypassing the first-pass metabolism that can occur with oral dosing. Dosing volumes should be kept to 5-10 mL/kg.[14]

-

Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing paradigms. Requires careful technique to avoid injury.

-

Subcutaneous (SC) Injection: Provides slower, more sustained absorption compared to IP. Doses up to 80 mg/kg for thiazole-related compounds have been administered via this route.[15]

-

Intravenous (IV) Injection: Used for precise pharmacokinetic studies to determine parameters like clearance and volume of distribution. Requires a suitable, fully solubilized formulation.

Figure 2: Experimental workflow for dosage and administration of a novel compound in mice.

PART 3: Experimental Protocols & Methodologies

Protocol: Intraperitoneal (IP) Administration

This protocol is designed for an acute dosing study to evaluate the effects of 2-(1,3-Thiazol-4-yl)ethanamine on a behavioral outcome, such as performance in a cognitive task.

Materials:

-

2-(1,3-Thiazol-4-yl)ethanamine

-

Selected vehicle (e.g., 0.9% Saline)

-

Sterile 1 mL syringes with 27-gauge needles

-

Analytical balance

-

Vortex mixer

-

Appropriate mouse strain (e.g., C57BL/6J)

Procedure:

-

Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.

-

Dose Calculation:

-

Weigh each mouse accurately on the day of the experiment.

-

Calculate the required volume of the drug solution for each mouse based on its weight and the target dose (mg/kg).

-

Example: For a 25 g mouse and a 10 mg/kg dose from a 1 mg/mL solution:

-

Dose = 10 mg/kg * 0.025 kg = 0.25 mg

-

Volume = 0.25 mg / 1 mg/mL = 0.25 mL (or 250 µL)

-

-

-

Preparation of Dosing Solution:

-

On the day of the experiment, weigh the required amount of 2-(1,3-Thiazol-4-yl)ethanamine.

-

Dissolve or suspend it in the chosen vehicle to the desired stock concentration (e.g., 1 mg/mL). Use a vortex mixer to ensure homogeneity.

-

-

Animal Restraint and Injection:

-

Properly restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly downwards on one side. The injection should be administered into the lower abdominal quadrant, off the midline, to avoid hitting the bladder or cecum.

-

Insert the needle at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity.

-

Aspirate slightly to ensure no fluid (urine or blood) is drawn back, then slowly inject the calculated volume.

-

-

Post-Injection Monitoring:

-

Return the mouse to its home cage.

-

Observe for any immediate adverse reactions.

-

The timing of the subsequent behavioral or pharmacodynamic assay should be based on the expected time to maximum plasma concentration (Tmax), typically 15-30 minutes post-IP injection for small molecules.

-

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of your results, every experiment must include a self-validating system of controls.

-

Vehicle Control Group: This is the most critical control. A group of animals must be administered the vehicle alone, using the same volume and route as the drug-treated groups. This accounts for any effects of the solvent or the stress of the injection procedure.

-

Positive Control Group (if applicable): If a known compound is expected to produce a similar effect (e.g., another H3R antagonist like Pitolisant or Ciproxifan), including a group treated with this compound can validate the experimental model.

-

Baseline Measurements: For behavioral studies, obtaining a baseline measurement of performance before any treatment can help account for individual variability among animals.

PART 4: Pharmacokinetic and Pharmacodynamic Considerations

A thorough investigation should link the administered dose to both drug exposure (pharmacokinetics, PK) and biological effect (pharmacodynamics, PD).

-

Pharmacokinetics (PK): A pilot PK study is highly recommended. This typically involves administering a single dose (e.g., 10 mg/kg IP) and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dose.[14] Analysis of drug concentration in the plasma will determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½). This data is invaluable for selecting rational dosing intervals and correlating exposure with efficacy.

-

Pharmacodynamics (PD): PD studies measure the biological effect of the compound. For an H3R antagonist, this could involve:

By integrating PK and PD data, researchers can build a comprehensive understanding of the dose-exposure-response relationship for 2-(1,3-Thiazol-4-yl)ethanamine, strengthening the scientific rigor of their findings.

References

-

Sidwell, R. W., Huffman, J. H., Barnett, B. B., & Smee, D. F. (1992). Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt. Antimicrobial Agents and Chemotherapy, 36(7), 1435–1440. [Link]

-

Wikipedia. (2023). H3 receptor antagonist. [Link]

-

Berry-Caban, C. S., Giles, J. R., De-La-Cruz, O., & Gaskins, J. R. (2015). Use of a 2-aminothiazole to Treat Chronic Wasting Disease in Transgenic Mice. The Journal of Infectious Diseases, 212(12), 1946–1953. [Link]

-

Pugsley, M. K., Towart, R., & Authier, S. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 211–218. [Link]

-

Chen, J., Liu, C., & Lovenberg, T. W. (2003). Molecular and pharmacological characterization of the mouse histamine H3 receptor. European Journal of Pharmacology, 467(1-3), 57–65. [Link]

-

Sadek, B., Al-Shorbagy, M. Y., Eissa, N., & Stark, H. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. Pharmaceuticals, 16(8), 1144. [Link]

-

Othman, A. A., Awni, W. M., & Dutta, S. (2014). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. British Journal of Clinical Pharmacology, 77(3), 474–483. [Link]

-

Patterson, S., Wyllie, S., Norval, S., Stojanovski, L., Simeons, F. R. C., & Read, K. D. (2017). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Infectious Diseases, 3(11), 814–823. [Link]

-

Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521. [Link]

-

Sadek, B., & Stark, H. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 850311. [Link]

-

Ali, M. R., Atia, M., & El-Subbagh, H. I. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]

-

Singh, R., Kumar, P., & Tiwari, A. K. (2007). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 51(4), 1544–1546. [Link]

-

Kindt, M. V., Heikkila, R. E., & Youngster, S. K. (1992). Effect of 4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, an analog of MPTP, on mouse heart norepinephrine and brain catecholamines. Neuroscience Letters, 146(2), 209–212. [Link]

-

Sadek, B., Al-Shorbagy, M. Y., & Eissa, N. (2024). Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure. Frontiers in Pharmacology, 15, 1380961. [Link]

-

Li, Y., Wang, X., & Zhang, Y. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. [Link]

-

Hsieh, C. J., Chien, C. S., & Li, H. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(11), 2915–2918. [Link]

-

Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

-

Das, J., Chen, P., & Norris, D. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

-

Schlicker, E., Betz, R., & Gothert, M. (1988). Histamine H3 receptor-mediated inhibition of depolarization-evoked [3H]noradrenaline release from rat brain cortex slices. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(5), 588–590. [Link]

-

Hishita, S., Honda, K., & Ono, D. (2024). Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. Frontiers in Neuroscience, 18, 1480112. [Link]

-

Medhurst, A. D., Atkins, A. R., & Beresford, I. J. M. (2007). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 152(5), 659–679. [Link]

-

Toso, R., Giraldi, T., & Donati, D. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(1), 207–212. [Link]

-

de Mello, S. B. V., de Oliveira, C. I., & de Souza, A. O. (2004). Antileishmanial activity of 1,3,4-thiadiazolium-2-aminide in mice infected with Leishmania amazonensis. The Journal of Antimicrobial Chemotherapy, 53(3), 524–526. [Link]

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and pharmacological characterization of the mouse histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of 4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine , an analog of MPTP, on mouse heart norepinephrine and brain catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis of Novel Derivatives from 2-(1,3-Thiazol-4-yl)ethanamine

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This application note details the synthetic utility of 2-(1,3-Thiazol-4-yl)ethanamine (CAS 7728-74-7), a critical bioisostere of histamine.[1] Unlike the imidazole ring of histamine, the thiazole moiety offers distinct lipophilicity (LogP) and hydrogen-bonding profiles, making it a valuable scaffold for H2/H3 receptor ligands and enzyme inhibitors. This guide provides three validated protocols for derivatizing this scaffold: amide coupling, urea formation, and reductive amination. Special emphasis is placed on handling the hygroscopic dihydrochloride salt and optimizing reaction conditions to prevent side reactions at the thiazole sulfur.

Introduction: The Thiazole Advantage in Medicinal Chemistry

The 2-(1,3-Thiazol-4-yl)ethanamine scaffold is structurally analogous to histamine, where the imidazole ring is replaced by a thiazole.[1] This substitution is a classic bioisosteric replacement used to modulate metabolic stability and receptor selectivity.[1]

-

Bioisosterism: The thiazole ring is less basic than imidazole (pKa ~2.5 vs. ~7.0 for the conjugate acid), reducing non-specific binding while maintaining aromaticity and planarity.

-

Therapeutic Relevance: Derivatives of this scaffold have been explored as H2 receptor agonists (e.g., Amthamine analogs) and inhibitors of enzymes like Glutaminase 1 (GLS1).

-

Chemical Reactivity: The primary ethylamine chain is highly nucleophilic, while the thiazole ring remains relatively stable under standard coupling conditions, though the sulfur atom can be sensitive to strong oxidants.

Strategic Reaction Map

The following diagram outlines the core synthetic pathways available for this scaffold.

Figure 1: Strategic reaction pathways for 2-(1,3-Thiazol-4-yl)ethanamine derivatization.[1]

Pre-Analytical Considerations & Handling

Starting Material: 2-(1,3-Thiazol-4-yl)ethanamine is typically supplied as the dihydrochloride salt (CAS: 5388-29-4) due to the instability of the free base (CAS: 7728-74-7) towards oxidation and polymerization.[1]

-

Storage: Store the salt at -20°C under inert atmosphere. Highly hygroscopic.[1]

-

Free Base Generation: Do not isolate the free base as a neat oil for long-term storage.[1] Generate it in situ using a tertiary amine base (DIPEA or TEA) or release it into an organic solvent (DCM/MeOH) immediately prior to use.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized for coupling the thiazole ethylamine with carboxylic acids to generate peptidomimetics or potential H2-receptor modulators.[1]